molecular formula C21H22ClN3O3 B11422912 2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11422912
M. Wt: 399.9 g/mol
InChI Key: JSIXJRPRIAUNPO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate electrophile.

    Formation of the acetamide linkage: This can be done by reacting the intermediate with an isopropylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could target the oxadiazole ring or the acetamide linkage, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and the chlorophenoxy group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(methyl)-N-(propan-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Uniqueness

The unique combination of the chlorophenoxy group, the methylphenyl group, and the oxadiazole ring in 2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22ClN3O3/c1-14(2)25(20(26)13-27-18-10-8-17(22)9-11-18)12-19-23-21(24-28-19)16-6-4-15(3)5-7-16/h4-11,14H,12-13H2,1-3H3

InChI Key

JSIXJRPRIAUNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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